molecular formula C19H18ClF3N2O5S B12434067 4-[3-Chloro-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido)benzenesulfonyl]-n,n-dimethylbenzamide CAS No. 252017-04-2

4-[3-Chloro-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido)benzenesulfonyl]-n,n-dimethylbenzamide

Cat. No.: B12434067
CAS No.: 252017-04-2
M. Wt: 478.9 g/mol
InChI Key: DTDZLJHKVNTQGZ-UHFFFAOYSA-N
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Description

4-[3-chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide is a complex organic compound belonging to the class of benzamides. This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group, a sulfonyl group, and a dimethylbenzamide moiety. It is primarily used in experimental and pharmaceutical research due to its potential biological activities.

Preparation Methods

The synthesis of 4-[3-chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide involves multiple steps. The synthetic route typically starts with the preparation of the key intermediate, 3-chloro-4-aminophenyl sulfone, which is then reacted with 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid under specific reaction conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[3-chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Compared to other benzamide derivatives, 4-[3-chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide is unique due to its trifluoromethyl and sulfonyl groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 4-chloro-N,N-dimethylbenzamide
  • 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid derivatives
  • Phenylsulfonyl compounds

These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.

Properties

IUPAC Name

4-[3-chloro-4-[(3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl)amino]phenyl]sulfonyl-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O5S/c1-18(28,19(21,22)23)17(27)24-15-9-8-13(10-14(15)20)31(29,30)12-6-4-11(5-7-12)16(26)25(2)3/h4-10,28H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDZLJHKVNTQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C)Cl)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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